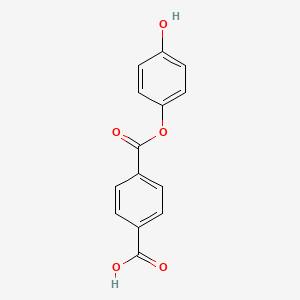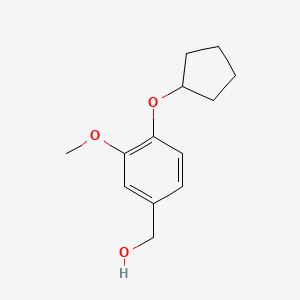
N-Boc-dolaproine
Vue d'ensemble
Description
N-Boc-dolaproine is an amino acid derivative with the IUPAC name (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid . It has a molecular weight of 287.36 . It is a component of dolastatin 10, an antineoplastic agent .
Synthesis Analysis
The stereoselective syntheses of N-Boc-Dap were performed by employing crotylation of N-Boc-l-prolinal as a key step . An efficient synthesis of N(α)-Boc 2-N(β)-Cbz-2,3-diaminopropionic acid is reported .
Molecular Structure Analysis
The molecular formula of N-Boc-dolaproine is C14H25NO5 . The InChI code is 1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11-/m1/s1 .
Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .
Physical And Chemical Properties Analysis
N-Boc-dolaproine is a solid with a predicted density of 1.133±0.06 g/cm3 . The predicted boiling point is 397.8±17.0 °C . It is stored at a temperature between 2-8°C .
Applications De Recherche Scientifique
Synthesis and Antineoplastic Applications
Stereoselective Synthesis : N-Boc-dolaproine (Dap) is an important amino acid residue in the synthesis of antineoplastic peptides such as Dolastatin 10. A study by Almeida and Coelho (2003) describes a stereoselective synthesis of N-Boc-dolaproine using a Baylis–Hillman reaction, highlighting its role in the development of cancer-fighting drugs (Almeida & Coelho, 2003).
Role in Dolastatin 10 Analogs : In the context of modifying Dolastatin 10, a potent antineoplastic agent, Xin Wang et al. (2017) synthesized N-Boc-dolaproine as part of their study to enhance the efficacy against colon cancer cells. This showcases its application in the development of more effective cancer treatments (Xin Wang et al., 2017).
Advancements in Synthesis Techniques
- Synthesis of Diastereoisomers : Mordant et al. (2004) discuss the synthesis of both syn and anti diastereoisomers of Boc-dolaproine from (S)-proline, demonstrating the versatility and complexity in synthesizing this compound. This research provides insight into the varied applications and modifications of N-Boc-dolaproine in scientific research (Mordant et al., 2004).
Applications in Peptide Synthesis
- Total Synthesis of Dolastatin 10 : Further emphasizing its importance in antineoplastic research, Mordant et al. (2007) report on the total synthesis of Dolastatin 10, using N-Boc-dolaproine as a key unit. This underlines its critical role in the synthesis of complex peptides with potential therapeutic applications (Mordant et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHHTWYEBGHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-dolaproine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



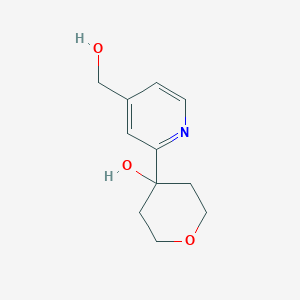
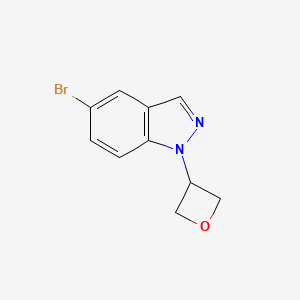
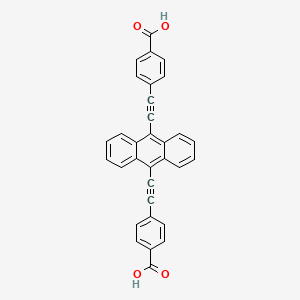
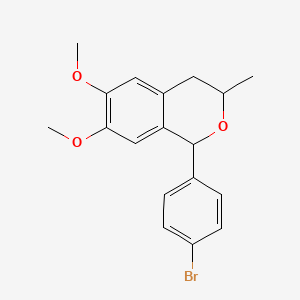

![4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B3322939.png)
![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B3322947.png)
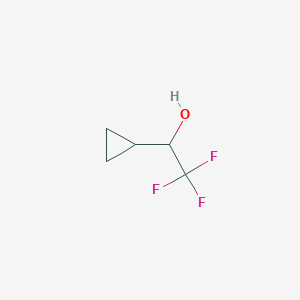
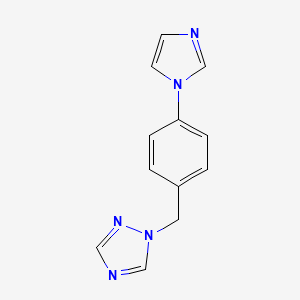

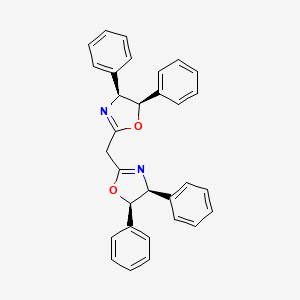
![[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid](/img/structure/B3323002.png)
